In-Depth Technical Guide to the Characterization of Trifluoperazine N-glucuronide-d3
In-Depth Technical Guide to the Characterization of Trifluoperazine N-glucuronide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Trifluoperazine N-glucuronide-d3, a key internal standard in the bioanalysis of the antipsychotic drug Trifluoperazine. This document outlines the compound's properties, metabolic pathway, and detailed experimental protocols for its synthesis and analytical characterization.
Introduction
Trifluoperazine is a phenothiazine antipsychotic used in the management of schizophrenia and other psychotic disorders. Its metabolism is a critical aspect of its pharmacology and toxicology. One of the major metabolic pathways is glucuronidation, a phase II conjugation reaction that increases the water solubility of the drug and facilitates its excretion. The N-glucuronide of Trifluoperazine is a significant metabolite, and its deuterated analog, Trifluoperazine N-glucuronide-d3, serves as an essential tool for accurate quantification of Trifluoperazine and its metabolites in biological matrices using mass spectrometry-based methods. The stable isotope label minimizes analytical variability and improves the reliability of pharmacokinetic and metabolic studies.[1]
Chemical and Physical Properties
Trifluoperazine N-glucuronide-d3 is a deuterated form of the N-glucuronide metabolite of Trifluoperazine. The deuterium atoms are typically located on the N-methyl group of the piperazine ring.
| Property | Value |
| Chemical Formula | C27H29D3F3N3O6S |
| Molecular Weight | 586.64 g/mol |
| Parent Drug | Trifluoperazine |
| Metabolic Enzyme | UDP-glucuronosyltransferase 1A4 (UGT1A4)[2][3][4] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol and water |
Metabolic Pathway
Trifluoperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). UGT1A4 is the specific enzyme responsible for the N-glucuronidation of the piperazine nitrogen of Trifluoperazine, leading to the formation of Trifluoperazine N-glucuronide.[2][3][4]
Caption: Metabolic conversion of Trifluoperazine to its N-glucuronide.
Experimental Protocols
Enzymatic Synthesis of Trifluoperazine N-glucuronide-d3
This protocol describes a general method for the enzymatic synthesis of Trifluoperazine N-glucuronide-d3 using liver microsomes, which can be adapted for specific laboratory conditions.
Materials:
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Trifluoperazine-d3
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Human liver microsomes (or recombinant UGT1A4)
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Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
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Magnesium chloride (MgCl2)
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Tris-HCl buffer (pH 7.4)
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Acetonitrile
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Water
Procedure:
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Prepare a stock solution of Trifluoperazine-d3 in a minimal amount of organic solvent (e.g., methanol or DMSO) and dilute it with the incubation buffer.
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In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, and the Trifluoperazine-d3 substrate.
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Add the human liver microsomes (or recombinant UGT1A4) to the reaction mixture.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding UDPGA.
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Incubate the reaction at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.
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Terminate the reaction by adding an equal volume of cold acetonitrile.
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Centrifuge the mixture to pellet the protein.
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Collect the supernatant containing the synthesized Trifluoperazine N-glucuronide-d3 for purification.
Purification:
The synthesized product can be purified using preparative high-performance liquid chromatography (HPLC) with a suitable C18 column and a gradient of acetonitrile in water.
Caption: Workflow for the enzymatic synthesis of Trifluoperazine N-glucuronide-d3.
Mass Spectrometry (MS) Characterization
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is recommended for accurate mass measurement and fragmentation analysis.
Liquid Chromatography Method:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with low %B, ramp up to a high %B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain fragmentation |
Expected Fragmentation Pattern:
The most characteristic fragmentation of glucuronides in positive ion mode is the neutral loss of the glucuronic acid moiety (176.0321 Da).[5] For Trifluoperazine N-glucuronide-d3, this would result in a fragment ion corresponding to the protonated Trifluoperazine-d3.
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Precursor Ion (M+H)+: m/z 587.2
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Major Fragment Ion: m/z 411.2 (corresponding to [Trifluoperazine-d3 + H]+) resulting from the neutral loss of 176.0 Da.
Further fragmentation of the m/z 411.2 ion would be consistent with the known fragmentation pattern of Trifluoperazine.
Caption: Key fragmentation pathway of Trifluoperazine N-glucuronide-d3 in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization
NMR spectroscopy is essential for the definitive structural elucidation of the synthesized compound. Due to the complexity of the molecule, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are highly recommended in addition to 1D ¹H and ¹³C NMR.
Sample Preparation: Dissolve 1-5 mg of the purified Trifluoperazine N-glucuronide-d3 in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenothiazine ring system.
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Piperazine and Propyl Chain Protons: A complex series of multiplets in the aliphatic region (δ 2.5-4.0 ppm).
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Glucuronide Protons: Characteristic signals for the anomeric proton (δ ~5.0-5.5 ppm) and other sugar protons (δ 3.0-4.5 ppm).
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N-CD3 Group: The deuterium labeling will result in the absence of the N-methyl singlet that would be present in the non-deuterated analog.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).
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Glucuronide Carbons: Signals including the anomeric carbon (δ ~100 ppm) and the carboxyl carbon (δ ~170 ppm).
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Aliphatic Carbons: Signals for the piperazine and propyl chain carbons in the upfield region (δ 20-60 ppm).
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N-CD3 Carbon: A characteristic triplet (due to C-D coupling) in the upfield region.
Data Summary
The following tables summarize the expected analytical data for the characterization of Trifluoperazine N-glucuronide-d3.
Table 1: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]+ | 587.2 |
| [M+H - C6H8O6]+ | 411.2 |
Table 2: Key Expected ¹H NMR Chemical Shifts (in Methanol-d4)
| Proton | Expected Chemical Shift (δ ppm) |
| Aromatic Protons | 7.0 - 8.0 |
| Anomeric Proton (H-1') | ~5.0 - 5.5 |
| Aliphatic Protons | 2.5 - 4.5 |
Note: Specific chemical shifts and coupling constants would need to be determined from the actual spectra of the synthesized compound.
Conclusion
The thorough characterization of Trifluoperazine N-glucuronide-d3 using the methodologies outlined in this guide is crucial for its validation as a reliable internal standard. The combination of enzymatic synthesis, HPLC purification, and detailed structural analysis by mass spectrometry and NMR spectroscopy ensures the identity, purity, and stability of this essential analytical tool for researchers in drug metabolism and pharmacokinetics.
References
- 1. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
